

Technical Guide: (-)-Hyoscyamine-d3 - Chemical Properties, Structure, and Applications in Research

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Compound of Interest

Compound Name: (-)-Hyosamine-d3

Cat. No.: B10795736

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of (-)-Hyoscyamine-d3. This deuterated analog of (-)-hyoscyamine serves as a critical internal standard for its quantitative analysis in various biological matrices.

Core Chemical Properties and Structure

(-)-Hyoscyamine-d3 is the deuterated form of (-)-hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine.^{[1][2][3]} The incorporation of three deuterium atoms on the N-methyl group results in a stable, isotopically labeled compound ideal for use in mass spectrometry-based analytical methods.^[4]

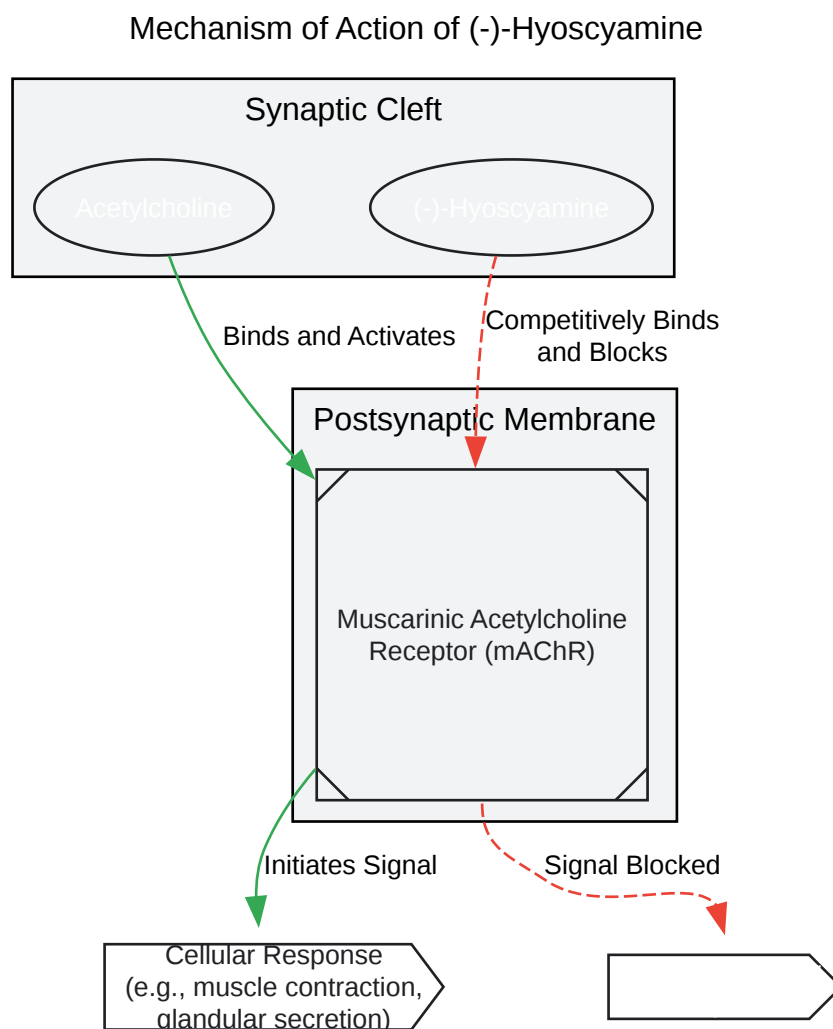
Tabulated Chemical Data

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Formal Name | (1R,3R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate | |
| Synonyms | L-Hyoscyamine-d3, (S)-Hyoscyamine-d3, (-)-Atropine-d3, Daturine-d3 | |
| Molecular Formula | C17H20D3NO3 | |
| Molecular Weight | 292.4 g/mol (also reported as 292.39 g/mol) | |
| Physical Form | Solid | |
| Purity | ≥99% deuterated forms (d1-d3) | |
| Solubility | Chloroform (50 mg/ml), Ethanol, Methanol, DMSO (100 mg/mL) | |
| SMILES | <chem>O=C(--INVALID-LINK--C1=CC=CC=C1)O[C@H]2C[C@H]3CC--INVALID-LINK--C2</chem> | |
| InChI Key | RKUNBYITZUJHSG-KHCPMMLOSA-N | |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

(-)-Hyoscyamine acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the action of the neurotransmitter acetylcholine at these receptors, which are located on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but may lack cholinergic innervation. This antagonism inhibits the parasympathetic activities of acetylcholine, leading to effects such as

decreased secretions from salivary, bronchial, and sweat glands, and reduced motility of the gastrointestinal tract and bladder.



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Caption: Competitive antagonism of acetylcholine by (-)-hyoscyamine at the muscarinic receptor.

Experimental Protocols

(-)-Hyoscyamine-d3 is primarily used as an internal standard in quantitative analyses of (-)-hyoscyamine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative protocols for these applications.

Quantitative Analysis by LC-MS/MS

This protocol outlines a general procedure for the quantification of (-)-hyoscyamine in human plasma using (-)-Hyoscyamine-d3 as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents:

- (-)-Hyoscyamine analytical standard
- (-)-Hyoscyamine-d3 internal standard (IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (blank)

2. Sample Preparation:

- To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the (-)-Hyoscyamine-d3 working internal standard solution.
- Vortex briefly to mix.
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

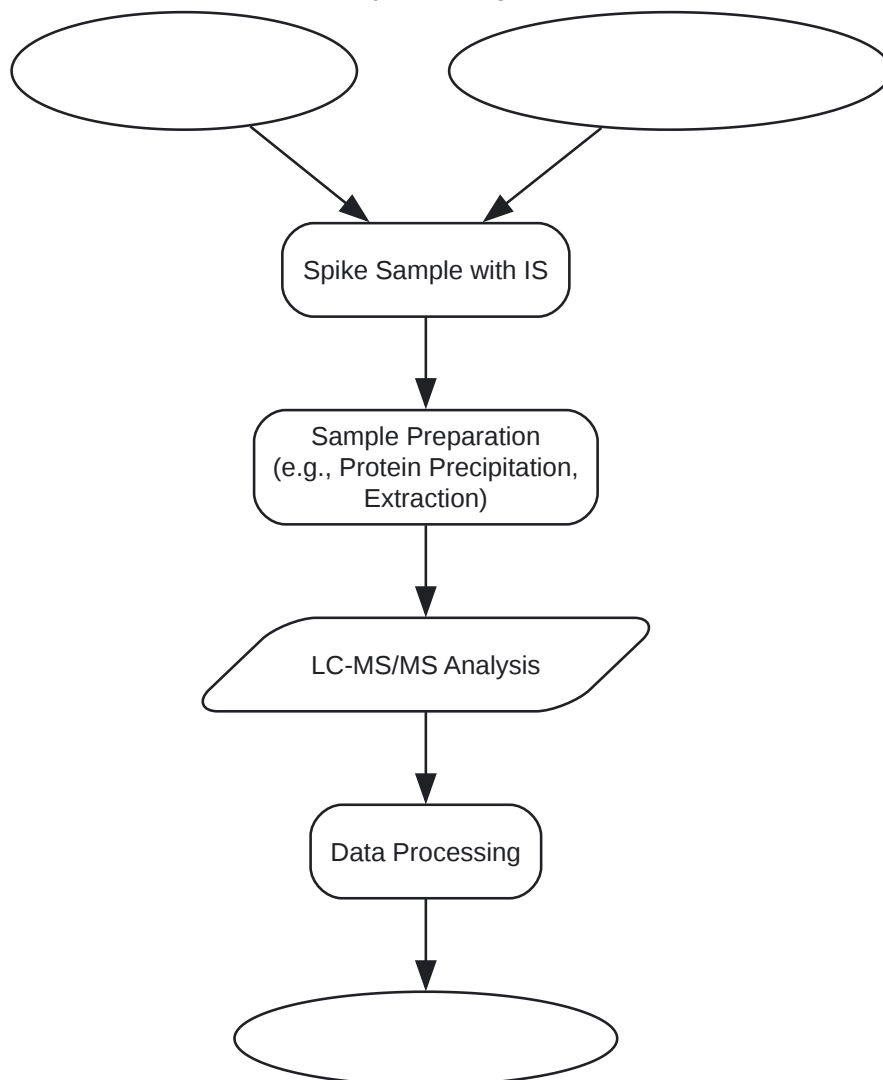
3. LC-MS/MS Conditions (Representative):

- LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - (-)-Hyoscyamine: e.g., m/z 290.2 \rightarrow 124.2
 - (-)-Hyoscyamine-d3: e.g., m/z 293.2 \rightarrow 127.2

4. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of (-)-hyoscyamine in unknown samples by interpolation from the calibration curve.

Workflow for Quantitative Analysis using a Deuterated Internal Standard



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Caption: General workflow for quantitative analysis using a deuterated internal standard.

Muscarinic Receptor Binding Assay

This protocol describes a representative radioligand binding assay to determine the affinity of a test compound for muscarinic receptors, where (-)-hyoscyamine can be used as a reference

competitor.

1. Materials and Reagents:

- Cell membranes expressing muscarinic receptors (e.g., from CHO cells or rat brain tissue).
- Radioligand (e.g., [3H]N-methylscopolamine).
- (-)-Hyoscyamine (for determining non-specific binding or as a reference compound).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation cocktail.
- Glass fiber filter plates.

2. Assay Procedure:

- Prepare serial dilutions of the test compound and (-)-hyoscyamine.
- In a 96-well plate, add the assay buffer, cell membranes (e.g., 10-20 µg protein/well), the radioligand (at a concentration near its K_d), and either the test compound, buffer (for total binding), or a high concentration of (-)-hyoscyamine (e.g., 1 µM, for non-specific binding).
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry.
- Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i (inhibitory constant) using the Cheng-Prusoff equation.

This guide provides a foundational understanding of (-)-Hyoscyamine-d₃ for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

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